molecular formula C12H12O4S B1589983 Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate CAS No. 35212-99-8

Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate

Cat. No.: B1589983
CAS No.: 35212-99-8
M. Wt: 252.29 g/mol
InChI Key: GUZPWUYCMLYIPS-UHFFFAOYSA-N
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Description

Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate is a chemical compound with the molecular formula C12H12O4S It is a derivative of benzothiophene, characterized by the presence of methoxy groups at the 5 and 6 positions and a carboxylate ester group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 5,6-dimethoxybenzothiophene-2-carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out at room temperature, resulting in the formation of the ester compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary widely, but often include modulation of cellular signaling pathways, inhibition of enzyme activity, or interaction with DNA .

Comparison with Similar Compounds

Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

  • Methyl 5-methoxybenzothiophene-2-carboxylate
  • Methyl 6-methoxybenzothiophene-2-carboxylate
  • Methyl 5,6-dihydroxybenzothiophene-2-carboxylate

These compounds share similar core structures but differ in the functional groups attached to the benzothiophene ringThis compound is unique due to the presence of two methoxy groups, which can affect its reactivity and interactions with other molecules .

Properties

IUPAC Name

methyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4S/c1-14-8-4-7-5-11(12(13)16-3)17-10(7)6-9(8)15-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZPWUYCMLYIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(S2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501228
Record name Methyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35212-99-8
Record name Benzo[b]thiophene-2-carboxylic acid, 5,6-dimethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35212-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluoro-4,5-dimethoxybenzaldehyde (1.10 g, 6 mmol) in DMF (50 mL) was added methyl 2-mercaptoacetate (0.58 mL, 6.6 mmol) and potassium carbonate (2.48 g, 18 mmol). The resulting mixture was then heated at 60° C. for 15 hours. The DMF was removed via rotary evaporation and the residue was diluted with water and extracted with DCM. The organic phase was dried over sodium sulfate and the solvent was removed under reduced pressure to afford methyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate as a light yellow solid (1.0 g, 67%). LC-MS (ES-API); rt 8.48 min; m/z calculated for C12H12O4S [M+Na]+ 275.0, found 275.0.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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